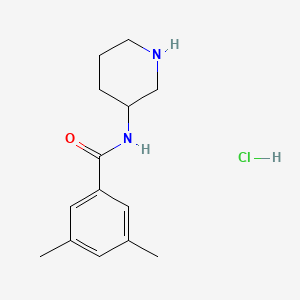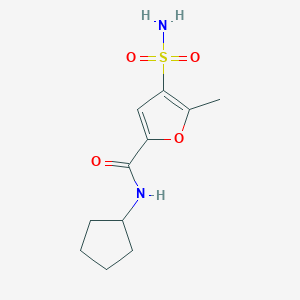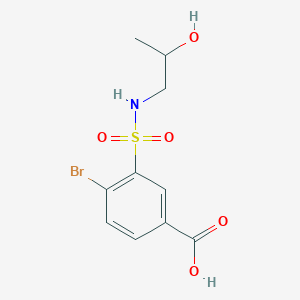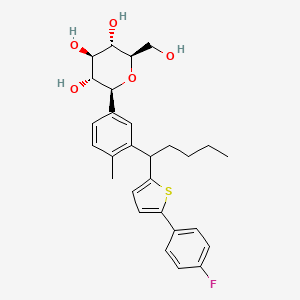
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Functionalization: The indole core is then functionalized at the 7-position with a carboxamide group.
Chiral Center Introduction: The (S)-1-hydroxypropan-2-yl group is introduced to the nitrogen atom of the carboxamide, ensuring the correct stereochemistry.
Common reagents used in these reactions include indole, carboxylic acids, and chiral alcohols. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include ketones, amines, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Hydroxypropan-2-yl)piperidin-4-one: Similar in structure but with a piperidine ring instead of an indole ring.
(S)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione: Contains an isoindoline ring and is used in different chemical contexts.
Uniqueness
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide is unique due to its specific indole core structure and the presence of the (S)-1-hydroxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(7-15)14-12(16)10-4-2-3-9-5-6-13-11(9)10/h2-6,8,13,15H,7H2,1H3,(H,14,16)/t8-/m0/s1 |
InChI Key |
VJYTYAALDHYMGT-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC2=C1NC=C2 |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)

![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)










